Taurocholic Acid-d4 (sodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Taurocholic acid-d4 is intended for use as an internal standard for the quantification of taurocholic acid by GC- or LC-MS. Taurocholic acid is a bile salt formed in the liver by conjugation of cholic acid with taurine that is involved in the emulsification of lipids. It can be used to solubilize lipids and membrane-bound proteins.

Scientific Research Applications

1. Role in Hepatitis B Virus Entry Inhibition

Taurocholic Acid-d4 (sodium salt) has been used in scientific research to explore its role in inhibiting Hepatitis B Virus (HBV) entry. In one study, researchers developed a mass spectrometric screening assay targeting HBV entry inhibitors that reduce the activity of the sodium taurocholate cotransporting polypeptide (NTCP), which is involved in bile acid transport in the liver and serves as an entry receptor for HBV. They used taurocholic acid labeled with a stable isotope (2,2,4,4-d4-TCA, d4-TCA) for this purpose, confirming the potential of d4-TCA in HBV research (Goh et al., 2019).

2. Viral Entry of Hepatitis B and D Viruses

Another study highlighted the importance of sodium taurocholate cotransporting polypeptide (NTCP) in the viral entry of HBV and hepatitis D virus (HDV). Researchers showed that binding of the pre-S1 domain to human NTCP blocks taurocholate uptake, and conversely, some bile acid substrates of NTCP, like Taurocholic Acid-d4, inhibit HBV and HDV entry. This study suggested that molecular determinants critical for HBV and HDV entry overlap with those for bile salts uptake by NTCP, indicating potential antiviral drug development pathways (Yan et al., 2014).

3. Intestinal Absorption and Transport

In pediatric research, Taurocholic Acid-d4 has been used to study the development of bile acid transport in the rat ileum. For instance, Shneider et al. (1993) examined how taurocholate feeding affects the development of ileal bile acid transport in rats. They found that taurocholate feeding resulted in the precocious development of sodium-dependent bile acid transport, indicating its significant role in the maturation of intestinal absorption mechanisms (Shneider et al., 1993).

4. Role in Bile Acid Biosynthesis Feedback Regulation

Taurocholic Acid-d4 is also pivotal in studies related to the feedback regulation of bile acid biosynthesis. Research in this area demonstrated that the hepatic biosynthesis of bile salts is controlled homeostatically by the quantity of bile salt returning to the liver via the portal circulation. Taurocholic acid was used to explore this feedback mechanism in rats (Shefer et al., 1969).

5. Bile Acids in Infectious Disease Research

In infectious disease research, taurocholic acid has been used to study the invasiveness of Cryptosporidium spp. into cultured cells. Research has shown that bile salts such as sodium taurocholate significantly enhance the invasion of several cultured cell lines by Cryptosporidium parvum and Cryptosporidium hominis sporozoites, indicating its importance in studying host-parasite interactions (Feng et al., 2006).

properties

Product Name |

Taurocholic Acid-d4 (sodium salt) |

|---|---|

Molecular Formula |

C26H40D4NO7S · Na |

Molecular Weight |

541.7 |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1/i8D2,12 |

InChI Key |

JAJWGJBVLPIOOH-QPNQQDKZSA-M |

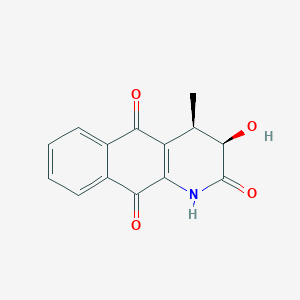

SMILES |

C[C@H](CCC(NCCS([O-])(=O)=O)=O)[C@@]1([H])CC[C@@]2([H])[C@]3([H])[C@H](O)C[C@]4([H])C([2H])([2H])[C@H](O)C([2H])([2H])C[C@]4(C)[C@@]3([H])C[C@H](O)[C@@]21C.[Na+] |

synonyms |

Ethanesulfonic Acid-d4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.